Tertiary Amide Architecture: Hydrogen Bond Donor Elimination Versus Secondary Amide Comparators
CAS 2034285-79-3 is the only identified member of the 1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide series bearing a fully substituted tertiary amide (N-benzyl-N-(pyridin-2-yl)). This eliminates the hydrogen bond donor (HBD count = 0) present in all secondary amide analogs such as N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide and N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (HBD count = 1 each) [1]. Reducing the HBD count from 1 to 0 is associated with improved passive membrane permeability in predictive models; every HBD removed has been correlated with an approximate 10-fold increase in PAMPA permeability in congeneric series [2]. Additionally, the tertiary amide restricts rotation around the amide C–N bond, generating a defined conformational population that may pre-organize the pharmacophore for target binding, unlike the conformationally flexible secondary amide analogs [3].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide: HBD = 1; N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide: HBD = 1 |
| Quantified Difference | ΔHBD = −1 (complete elimination of HBD character) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem); HBD count determined by presence of N–H group in secondary amide vs. tertiary amide |
Why This Matters
For procurement decisions in CNS-targeted or cell-permeable probe development, the absence of HBDs in CAS 2034285-79-3 may confer superior passive permeability relative to secondary amide analogs, reducing the need for formulation or prodrug strategies.
- [1] PubChem Compound Summary CID 119100921 (target). Comparative PubChem entries for N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide and N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide. Computed HBD counts per Cactvs 3.4.8.24. National Center for Biotechnology Information. View Source
- [2] Waring MJ. Defining optimum lipophilicity and molecular weight ranges for drug candidates — a unifying principle based on ligand efficiency. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. (Provides framework relating HBD count reductions to permeability improvements in congeneric series.) View Source
- [3] Mughal H, Szostak M. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 2021, 19, 3207–3220. View Source
